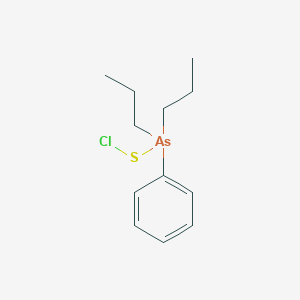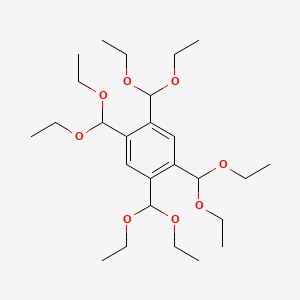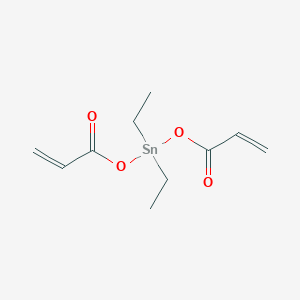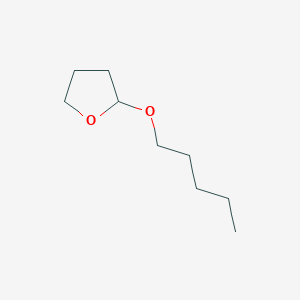![molecular formula C8H5N5S B14517385 Tetrazolo[1,5-a]quinazoline-5(1H)-thione CAS No. 62645-41-4](/img/structure/B14517385.png)
Tetrazolo[1,5-a]quinazoline-5(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazolo[1,5-a]quinazoline-5(1H)-thione is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. This compound is characterized by a fused ring system consisting of a tetrazole ring and a quinazoline ring, with a thione group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Tetrazolo[1,5-a]quinazoline-5(1H)-thione can be synthesized through various synthetic routesThe reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of related compounds often involves large-scale reactions using similar nucleophilic substitution and cyclization techniques.
化学反応の分析
Types of Reactions
Tetrazolo[1,5-a]quinazoline-5(1H)-thione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide as the solvent.
Cycloaddition Reactions: Copper catalysts and alkyne substrates are commonly used in CuAAC reactions.
Major Products Formed
科学的研究の応用
Tetrazolo[1,5-a]quinazoline-5(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antidepressant and anticonvulsant agent. It has shown significant activity in animal models, making it a promising candidate for further drug development.
Antitumor Activity: Tetrazolo[1,5-a]quinazoline derivatives have demonstrated antitumor activity and enhanced metabolic stability, making them potential candidates for cancer therapy.
Chemical Biology: The compound’s ability to undergo cycloaddition reactions makes it useful in chemical biology for the synthesis of complex molecules and bioconjugation.
作用機序
The mechanism of action of tetrazolo[1,5-a]quinazoline-5(1H)-thione involves its interaction with specific molecular targets and pathways. For example, its antidepressant activity is believed to be mediated through the regulation of brain monoamine neurotransmitter homeostasis, including noradrenaline and serotonin levels . Additionally, its anticonvulsant activity may involve modulation of gamma-aminobutyric acid (GABA) receptors .
類似化合物との比較
Tetrazolo[1,5-a]quinazoline-5(1H)-thione can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Tetrazolo[1,5-g]purines: These compounds have a purine ring system fused with a tetrazole ring and have shown similar biological activities, such as anticonvulsant and antidepressant effects.
Tetrazolo[1,5-a]quinolines: These compounds have a quinoline ring system fused with a tetrazole ring and have been studied for their anti-inflammatory and antimicrobial activities.
This compound is unique due to its specific ring structure and the presence of the thione group, which may contribute to its distinct biological activities and chemical reactivity.
特性
CAS番号 |
62645-41-4 |
|---|---|
分子式 |
C8H5N5S |
分子量 |
203.23 g/mol |
IUPAC名 |
1H-tetrazolo[1,5-a]quinazoline-5-thione |
InChI |
InChI=1S/C8H5N5S/c14-7-5-3-1-2-4-6(5)13-8(9-7)10-11-12-13/h1-4H,(H,9,10,12,14) |
InChIキー |
RNHOIXWPHLKGNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)N=C3N2NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)




![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)



![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)




